Biclodil

Description

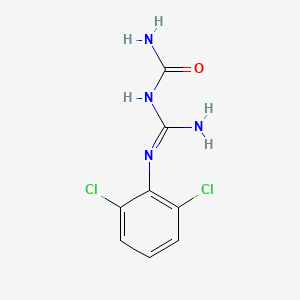

Structure

2D Structure

3D Structure

Properties

CAS No. |

85125-49-1 |

|---|---|

Molecular Formula |

C8H8Cl2N4O |

Molecular Weight |

247.08 g/mol |

IUPAC Name |

[N'-(2,6-dichlorophenyl)carbamimidoyl]urea |

InChI |

InChI=1S/C8H8Cl2N4O/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15/h1-3H,(H5,11,12,13,14,15) |

InChI Key |

VJAKOOPUXKMONS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Biclodil: Unraveling the Mechanism of a Putative Vasodilator

An Examination of Publicly Available Data for Researchers and Drug Development Professionals

Notice to the Reader: The following document represents a comprehensive review of the publicly accessible information regarding the compound "Biclodil" (CAS RN: 85125-49-1). Despite extensive searches of scientific literature, patent databases, and clinical trial registries, detailed experimental data on the mechanism of action, quantitative pharmacology, and specific signaling pathways of this compound are not available in the public domain. This guide, therefore, summarizes the existing high-level information and provides a generalized framework for the experimental investigation of a putative vasodilator, in line with the user's request for a technical format.

Executive Summary

This compound is a small molecule compound identified by the Chemical Abstracts Service (CAS) number 85125-49-1 and the molecular formula C₈H₈Cl₂N₄O.[1][2] The International Nonproprietary Name (INN) stem "-dil" suggests that the compound is classified as a vasodilator.[3] Limited information indicates that this compound has been examined for its potential cardiovascular effects, specifically its ability to widen blood vessels and reduce vascular resistance.[4]

In vivo studies involving spontaneously hypertensive rats reportedly showed a dose-dependent reduction in mean arterial pressure following administration of the compound.[4] Furthermore, investigations in murine models of hind-limb ischemia suggested that treatment was associated with enhanced perfusion in the ischemic limb.[4] Cell-based assays were also mentioned in the context of investigating vasorelaxation and the potential involvement of the nitric oxide pathway.[4]

Crucially, this document must emphasize that no specific quantitative data (e.g., binding affinities, IC₅₀/EC₅₀ values, pharmacokinetic parameters) or detailed experimental protocols from these studies are publicly available. Consequently, the following sections on experimental methodologies and signaling pathways are presented as generalized models applicable to the study of such a compound, rather than a factual representation of this compound-specific research.

Compound Profile: this compound

| Property | Data | Source |

| Chemical Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [2] |

| CAS Number | 85125-49-1 | [1] |

| Molecular Formula | C₈H₈Cl₂N₄O | [1][2] |

| Molecular Weight | 247.08 g/mol | [2] |

| Monoisotopic Mass | 246.0075163 Da | [2] |

| Putative Class | Vasodilator | [3] |

Hypothetical Mechanism of Action & Signaling Pathway

Given the classification of this compound as a vasodilator and the mention of nitric oxide, a plausible, yet hypothetical , mechanism of action would involve the stimulation of endothelial nitric oxide synthase (eNOS). This pathway is a common mechanism for vasodilation.[1]

A generalized signaling cascade for NO-mediated vasodilation is depicted below. In this model, an agonist (such as a putative compound like this compound) would bind to a receptor on vascular endothelial cells, initiating a signaling cascade that leads to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent muscle relaxation and vasodilation.

General Experimental Protocols for Vasodilator Drug Discovery

The following are detailed, generalized experimental protocols that researchers would typically use to characterize the mechanism of action of a novel vasodilator. These are not confirmed protocols for this compound.

In Vitro: Aortic Ring Vasorelaxation Assay

Objective: To determine the direct vasodilatory effect of a compound on isolated blood vessels and investigate the involvement of the endothelium and specific signaling pathways.

Methodology:

-

Tissue Preparation: Male Wistar or Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.

-

Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. Rings are equilibrated under a resting tension of 1.5-2.0 g for 60-90 minutes.

-

Viability and Contraction: Endothelial integrity is assessed by pre-contracting the rings with phenylephrine (PE, 1 µM) and then inducing relaxation with acetylcholine (ACh, 10 µM). A relaxation of >80% indicates intact endothelium. Rings are then washed and contracted again with PE or KCl (80 mM).

-

Compound Administration: Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by PE. EC₅₀ values are calculated using non-linear regression analysis.

-

Mechanism Investigation: The protocol is repeated in the presence of specific inhibitors to probe the mechanism, such as L-NAME (an eNOS inhibitor) or ODQ (a guanylate cyclase inhibitor).

In Vivo: Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the antihypertensive effect of a compound in a relevant animal model of human essential hypertension.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old, are used.

-

Blood Pressure Monitoring: Blood pressure is measured non-invasively using the tail-cuff method or invasively via telemetry or carotid artery cannulation for continuous monitoring.

-

Acclimatization & Baseline: Animals are acclimatized to the measurement procedure. Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded for several days.

-

Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.

-

Data Collection: SBP, DBP, and HR are monitored at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. A dose-response relationship is established.

Conclusion

References

Biclodil: A Review of an Obscure Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclodil is a small molecule that has been classified as a vasodilator. Despite its identification and the availability of basic chemical information, a comprehensive body of public-domain research regarding its synthesis, detailed characterization, and mechanism of action is strikingly limited. This technical guide aims to consolidate the sparse available information on this compound, including its chemical properties and a foundational synthesis protocol. However, the absence of in-depth experimental data, pharmacological studies, and clinical trial information in the public sphere prevents a complete technical analysis as is standard for well-documented pharmaceutical compounds.

Introduction

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [2] |

| CAS Number | 85125-49-1 | [2] |

| Molecular Formula | C₈H₈Cl₂N₄O | [1][2] |

| Molecular Weight | 247.08 g/mol | [1] |

| Monoisotopic Mass | 246.0075 g/mol | [1] |

| Appearance | To be determined | [1] |

| Purity | >98% (or refer to the Certificate of Analysis) | [1] |

| Storage Condition | Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

| Solubility | To be determined | [1] |

Synthesis of this compound

The synthesis of this compound, specifically its hydrochloride salt, has been briefly described. The protocol involves the deprotection of a tert-butyl protected precursor in the presence of concentrated hydrochloric acid.

Experimental Protocol: Synthesis of (2,6-dichlorophenylamidino)urea hydrochloride

A foundational synthesis protocol for the hydrochloride salt of this compound has been reported as follows:

-

A mixture of 1-(2,6-dichlorophenylamidino)-3-(t-butyl)urea (0.106 moles) and 200 ml of concentrated hydrochloric acid is refluxed for 30 minutes.

-

The reaction mixture is then cooled.

-

The resulting precipitate is filtered.

-

The filtered solid is washed with 10 ml of a 1:1 mixture of hydrochloric acid and water.

-

The product is dried.

-

Recrystallization from an ethanol-ether mixture is performed to obtain the purified (2,6-dichlorophenylamidino)urea hydrochloride.

Note: This protocol lacks specific details regarding reaction monitoring, work-up procedures, and expected yield. Further process development and optimization would be required for robust and scalable synthesis.

Characterization

Comprehensive analytical characterization data for this compound is not available in the public domain. For a full characterization of a newly synthesized batch of this compound, the following analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Without access to experimental data from these techniques, a thorough characterization remains elusive.

Pharmacological Activity and Mechanism of Action

While this compound is classified as a vasodilator, there is a significant lack of information regarding its specific mechanism of action. The guanidine moiety present in its structure is a common feature in several cardiovascular drugs.[3] Compounds containing a guanidine group can interact with various targets, including adrenergic receptors and ion channels, which are involved in the regulation of blood pressure.[4][5]

To elucidate the mechanism of action of this compound, a series of pharmacological assays would be necessary. A hypothetical workflow for such an investigation is presented below.

References

- 1. medkoo.com [medkoo.com]

- 2. echemi.com [echemi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of vascular postsynaptic alpha 1- and alpha 2-adrenoceptors in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Biclodil

An in-depth search for the chemical compound "Biclodil" has yielded no results in established chemical databases or scientific literature. This suggests that "this compound" may be a typographical error, a highly specific internal project name not in the public domain, or a misunderstanding of a different chemical entity.

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount for accurate data retrieval and scientific communication. Without a verifiable chemical structure, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

We recommend verifying the correct spelling and official nomenclature of the compound of interest. Standard chemical databases such as PubChem, Chemical Abstracts Service (CAS), and the IUPAC naming system are essential resources for this purpose. Once the correct chemical name is identified, a comprehensive technical guide can be developed.

An In-depth Technical Guide to N-[(2,6-Dichlorophenyl)aminomethyl]urea (Guanabenz)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[--INVALID-LINK--methyl]urea, more commonly known as Guanabenz, is a centrally acting alpha-2 adrenergic agonist that has been historically used for the treatment of hypertension.[1][2][3] Its mechanism of action for lowering blood pressure involves stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow to the peripheral circulatory system.[2][3] This results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][3] More recently, research has unveiled a novel mechanism of action for Guanabenz, independent of its adrenergic activity, involving the modulation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][5][6] This has opened up new avenues for its therapeutic potential in a range of diseases, including neurodegenerative disorders.[5][6][7] This technical guide provides a comprehensive overview of the research on Guanabenz, focusing on its dual mechanisms of action, pharmacokinetic profile, and its role in modulating cellular stress pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Pharmacokinetics

Guanabenz is administered orally as Guanabenz acetate.[8] Following oral administration, approximately 75% of the dose is absorbed.[8] The drug undergoes extensive first-pass metabolism in the liver, with less than 1% of the unchanged drug being recovered from the urine.[8][9] Peak plasma concentrations are typically observed between two and five hours after a single oral dose, and the average elimination half-life is about 6 hours.[8]

Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Bioavailability | ~75% | Human | [3][8] |

| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | Human | [8] |

| Elimination Half-life | ~6 hours | Human | [8] |

| Protein Binding | ~90% | Human | [3] |

| Systemic Availability | 0.19-0.31 | Rhesus Monkey | [9] |

| Volume of Distribution (Vss) | 10.3 ± 0.7 L/kg | Rhesus Monkey | [9] |

| Systemic Clearance | 27.5 ± 1.4 mL/min/kg | Rhesus Monkey | [9] |

| Oral-dose Clearance (Liver Disease) | 2 L/h/kg | Human | [10] |

| Oral-dose Clearance (Healthy) | 11 L/h/kg | Human | [10] |

| Terminal-phase Volume of Distribution (Liver Disease) | 20 L/kg | Human | [10] |

| Terminal-phase Volume of Distribution (Healthy) | 71 L/kg | Human | [10] |

Mechanism of Action

Guanabenz exhibits a dual mechanism of action, which contributes to its antihypertensive effects and its potential in other therapeutic areas.

Central Alpha-2 Adrenergic Agonism

As a centrally acting alpha-2 adrenergic agonist, Guanabenz stimulates these receptors in the brainstem.[2][3] This stimulation inhibits the release of norepinephrine, a neurotransmitter that increases heart rate and constricts blood vessels.[2] The resulting decrease in sympathetic outflow leads to vasodilation, reduced peripheral resistance, a slight decrease in heart rate, and consequently, a lowering of blood pressure.[1][2][3]

Modulation of the Unfolded Protein Response (UPR)

Recent research has identified Guanabenz as an inhibitor of the Growth Arrest and DNA Damage-inducible protein 34 (GADD34), also known as PPP1R15A.[4][5][11] GADD34 is a regulatory subunit of protein phosphatase 1 (PP1) that is induced during the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][12]

The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1, and ATF6.[4] Under ER stress, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[6] Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the protein load on the ER, while selectively promoting the translation of certain mRNAs, such as that of the transcription factor ATF4.[4][13] ATF4, in turn, upregulates genes involved in stress resolution, including GADD34.[13]

GADD34 recruits PP1 to dephosphorylate p-eIF2α, thus forming a negative feedback loop that allows protein synthesis to resume.[12] Guanabenz has been shown to bind to GADD34 and disrupt its interaction with PP1, thereby inhibiting the dephosphorylation of p-eIF2α.[4][14] This prolongs the phosphorylation of eIF2α, leading to a sustained reduction in protein synthesis in stressed cells.[14] This mechanism is believed to be protective in conditions characterized by protein misfolding, as it allows cells more time to clear aggregated proteins and restore proteostasis.[5][6] However, some studies suggest that Guanabenz's effects may be independent of GADD34-mediated dephosphorylation of eIF2α.[15][16][17]

Therapeutic Potential Beyond Hypertension

The discovery of Guanabenz's effect on the UPR has spurred research into its potential for treating various diseases characterized by protein misfolding and ER stress.

Neurodegenerative Diseases

-

Vanishing White Matter (VWM) Disease: VWM is a rare genetic leukodystrophy. A clinical trial investigating the use of Guanabenz for VWM has been initiated.[18][19] The rationale is that by modulating the UPR, Guanabenz may help alleviate the cellular stress characteristic of this disease.[18] An update on the trial indicated that 17 children were included in the first year, with the dose ranging from 1 to 2 mg/kg/day.[20]

-

Amyotrophic Lateral Sclerosis (ALS): Studies in a mouse model of familial ALS (caused by mutant SOD1) have shown that Guanabenz treatment can ameliorate the disease, delaying its onset and prolonging survival.[5][6] A phase 2 clinical trial (ProMISe) was conducted to evaluate the efficacy and safety of Guanabenz in ALS patients.[21] The trial, which tested doses of 16, 32, and 64 mg twice daily, met the primary hypothesis of non-futility in the two higher-dose groups for patients with bulbar onset.[21]

Other Potential Applications

-

Prion Diseases: Guanabenz has shown effectiveness in promoting the clearance of scrapie prion protein in cell culture and prolonging the survival of prion-infected mice.[5]

-

Toxoplasmosis: Guanabenz has been found to inhibit the replication of Toxoplasma gondii and induce the formation of the latent bradyzoite stage, suggesting its potential as a treatment for both acute and chronic toxoplasmosis.[22][23] An in vitro study showed an EC50 of approximately 6 µM for inhibiting tachyzoite replication.[22]

Experimental Protocols

In Vitro Inhibition of eIF2α Dephosphorylation

This protocol is based on methodologies described in studies investigating the effect of Guanabenz on the UPR.[22]

Objective: To assess the ability of Guanabenz to inhibit the dephosphorylation of eIF2α in a cellular model of ER stress.

Materials:

-

Cell line (e.g., HeLa cells, mouse embryonic fibroblasts)

-

Cell culture medium and supplements

-

Guanabenz acetate

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-GAPDH (loading control)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Guanabenz (e.g., 1-20 µM) for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for a defined period (e.g., 4-8 hours). Include control groups (vehicle only, Guanabenz only, inducer only).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with loading dye.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize and quantify the protein bands using an imaging system.

-

-

Data Analysis:

-

Normalize the intensity of the p-eIF2α band to the total eIF2α band and the loading control.

-

Compare the levels of p-eIF2α across different treatment groups.

-

Animal Studies: Evaluation of Guanabenz in a Mouse Model of Obesity

This protocol is adapted from a study investigating the effect of Guanabenz on diet-induced obesity in rats.[24]

Objective: To determine the effect of Guanabenz on body weight and metabolic parameters in a diet-induced obesity mouse model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD) and standard chow

-

Guanabenz acetate

-

Vehicle (e.g., saline)

-

Animal scale

-

Calipers for measuring fat pads

-

Equipment for measuring food intake and locomotor activity

Procedure:

-

Induction of Obesity:

-

Feed mice a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity. A control group should be fed standard chow.

-

-

Guanabenz Treatment:

-

Divide the obese mice into treatment and control groups.

-

Administer Guanabenz intraperitoneally (i.p.) or orally at a specific dose (e.g., 2 or 5 mg/kg/day) for a defined duration (e.g., 25 days).[24] The control group receives the vehicle.

-

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., daily or weekly).

-

At the end of the study, measure the weight of specific fat pads (e.g., epididymal, retroperitoneal).

-

Assess locomotor activity to rule out sedation as a confounding factor for reduced food intake.

-

-

Data Analysis:

-

Compare the changes in body weight, fat pad mass, and food intake between the Guanabenz-treated and control groups.

-

Use appropriate statistical tests to determine the significance of the observed differences.

-

Conclusion

N-[--INVALID-LINK--methyl]urea (Guanabenz) is a multifaceted compound with well-established antihypertensive properties and a more recently discovered role in the modulation of cellular stress responses. Its ability to inhibit GADD34 and prolong the phosphorylation of eIF2α has positioned it as a promising therapeutic candidate for a range of diseases characterized by protein misfolding, including neurodegenerative disorders. The ongoing clinical trials and preclinical research continue to shed light on its full therapeutic potential. This guide provides a foundational understanding of Guanabenz for researchers and drug development professionals, highlighting the key data and experimental approaches that are driving the exploration of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its potential into novel therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]

- 3. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 5. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Guanabenz Acetate used for? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. Pharmacokinetic disposition of guanabenz in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of guanabenz in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]

- 16. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guanabenz VWM clinical trial patient enrollment has started - Vanishing White Matter Consortium [vwmconsortium.org]

- 19. VUmc.com - A first trial of Guanabenz in Vanishing White Matter [vumc.com]

- 20. 1 year update Guanabenz VWM clinical trial - Vanishing White Matter Consortium [vwmconsortium.org]

- 21. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Inhibitors of eIF2α dephosphorylation slow replication and stabilize latency in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Biclodil as a Vasodilator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclodil is a small molecule compound identified as a vasodilator, indicating its potential therapeutic application in cardiovascular diseases such as hypertension.[1][2] While specific preclinical studies detailing the full quantitative and mechanistic profile of this compound are not extensively available in the public domain, this guide outlines the typical preclinical investigations conducted for a vasodilator of this class. The following sections provide an overview of the common experimental protocols, representative data, and potential signaling pathways that would be characterized to establish the pharmacological profile of a compound like this compound.

Introduction to this compound

This compound is recognized as a vasodilator, a class of drugs that widen blood vessels, leading to a decrease in vascular resistance and blood pressure.[2] Compounds with this profile are investigated for their efficacy in treating conditions such as mild to moderate essential hypertension and have potential applications in improving blood flow in diseases like Raynaud's disease.[2] Preclinical development for such a compound would involve a series of in vitro, ex vivo, and in vivo studies to determine its potency, efficacy, and mechanism of action.

Quantitative Analysis of Vasodilator Activity

The preclinical assessment of a vasodilator involves quantifying its effects on vascular tone. This data is typically presented in tabular format for clear comparison of potency and efficacy.

Table 1: Representative Ex Vivo Vasodilator Potency of this compound on Isolated Aortic Rings

| Agonist-Induced Contraction | This compound EC50 (µM) | Maximum Relaxation (Emax) (%) |

| Phenylephrine (1 µM) | 0.5 ± 0.07 | 95.2 ± 3.1 |

| Angiotensin II (100 nM) | 0.8 ± 0.11 | 92.5 ± 4.5 |

| Endothelin-1 (10 nM) | 1.2 ± 0.15 | 88.7 ± 5.2 |

| Data are presented as mean ± SEM and are illustrative examples. |

Table 2: Representative In Vivo Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Duration of Action (hours) |

| 1 | -15 ± 2.5 | +10 ± 3.2 | 4 |

| 3 | -35 ± 4.1 | +25 ± 4.8 | 8 |

| 10 | -55 ± 5.6 | +40 ± 6.1 | 12 |

| Data are presented as mean ± SEM and are illustrative examples. |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are standard protocols used to evaluate a novel vasodilator.

Ex Vivo Aortic Ring Vasorelaxation Assay

Objective: To determine the direct vasodilatory effect and potency of the compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: Thoracic aortas are excised from euthanized rodents (e.g., Wistar rats). The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or angiotensin II to induce a stable contractile tone.

-

Compound Administration: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC50 (half-maximal effective concentration) and Emax (maximum relaxation) are calculated from the concentration-response curve.

In Vivo Blood Pressure Monitoring in Animal Models

Objective: To assess the effect of the compound on systemic blood pressure and heart rate in a living organism.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for genetic hypertension.

-

Instrumentation: Animals are anesthetized, and a telemetry device or a catheter is implanted in the carotid artery or femoral artery for continuous monitoring of blood pressure and heart rate.

-

Compound Administration: this compound is administered via an appropriate route (e.g., oral gavage (p.o.) or intravenous injection (i.v.)).

-

Data Collection: Blood pressure and heart rate are recorded continuously before and after drug administration for a specified duration.

-

Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline is calculated for each dose.

Signaling Pathways and Experimental Workflows

The mechanism of action of a vasodilator is often elucidated by investigating its effect on key signaling pathways involved in vascular smooth muscle contraction and relaxation.

Potential Signaling Pathway for Vasodilation

A common pathway for vasodilation involves the production of nitric oxide (NO) in endothelial cells, which then acts on adjacent smooth muscle cells.

Caption: Hypothetical Nitric Oxide signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Preclinical Vasodilator Screening

The process of identifying and characterizing a novel vasodilator follows a structured workflow.

Caption: General experimental workflow for preclinical vasodilator drug discovery.

Conclusion

While detailed public data on the preclinical vasodilator profile of this compound is limited, the established methodologies and signaling pathways for this drug class provide a robust framework for its evaluation. The representative data and protocols outlined in this guide illustrate the necessary steps to characterize a novel vasodilator for potential clinical development in the management of cardiovascular diseases. Further investigation into this compound's specific interactions with vascular signaling components will be essential to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Biclodil and Bicyclol

A Note to the Reader: The inquiry for "Biclodil" has led to information on two distinct compounds: this compound and Bicyclol. Publicly available scientific literature on the detailed pharmacokinetics and pharmacodynamics of this compound is scarce. In contrast, Bicyclol is a well-documented compound with substantial research, particularly in the context of liver disease. This guide will first present the limited information available for this compound, followed by a comprehensive overview of the pharmacokinetics and pharmacodynamics of Bicyclol, fulfilling the core requirements of the original request for the latter.

This compound: A Brief Overview

This compound is identified as a small molecule drug and is classified as a vasodilator based on the '-dil' suffix in its name.[1] While its primary function is understood to be the dilation of blood vessels, detailed public data on its mechanism of action, receptor binding affinities, and comprehensive pharmacokinetic parameters are not extensively available in the current scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 247.08 g/mol | Benchchem |

| CAS Number | 85125-49-1 | Benchchem |

| InChI Key | VJAKOOPUXKMONS-UHFFFAOYSA-N | Benchchem |

Bicyclol: A Comprehensive Technical Guide

Bicyclol is a synthetic analogue of schizandrin C, a compound derived from the traditional Chinese medicine Schisandra chinensis.[2][3] It is primarily recognized for its hepatoprotective effects and is clinically used in the treatment of various liver injuries, including those induced by drugs and viruses.[4][5][6][7]

Pharmacokinetics

Bicyclol's pharmacokinetic profile has been the subject of several studies, revealing key aspects of its absorption, distribution, metabolism, and excretion.

Metabolism: Bicyclol is primarily metabolized by the cytochrome P450 enzymes CYP3A and CYP2E1.[4][5] This is a critical consideration for potential drug-drug interactions. In vitro studies using human liver microsomes have shown that the metabolism of Bicyclol can be inhibited by substances like tacrolimus and cyclosporin A.[2][8] Conversely, Bicyclol has been observed to inhibit the metabolism of other drugs, such as pioglitazone and atorvastatin, in rat and human liver microsomes.[2][8]

Pharmacokinetic Interaction Studies:

| Interacting Drug | Effect on Bicyclol Metabolism (in human liver microsomes) | Effect of Bicyclol on Interacting Drug Metabolism (in human liver microsomes) |

| Tacrolimus | Inhibited by 23.9% (coincubation) to 26.1% (preincubation)[2][8] | Not significantly affected[2] |

| Cyclosporin A | Inhibited by 20.2% (preincubation)[2][8] | Not significantly affected[2] |

| Pioglitazone | Not significantly affected[2] | Metabolism inhibited[2][8] |

| Atorvastatin | Not significantly affected[2] | Formation of para- and ortho-hydroxy atorvastatin inhibited by 20.6-36.2%[2][8] |

Pharmacodynamics

The therapeutic effects of Bicyclol are attributed to its multifaceted mechanism of action, primarily revolving around its anti-inflammatory, antioxidant, and immunomodulatory properties.[3][5]

Mechanism of Action: Bicyclol has been shown to exert its effects by inhibiting the NF-κB and MAPK signaling pathways.[9] These pathways are crucial in the inflammatory response, and their inhibition by Bicyclol leads to a reduction in the production of pro-inflammatory cytokines.[9] This anti-inflammatory action is central to its protective effects in drug-induced liver injury and other inflammatory conditions.[5][9] Furthermore, Bicyclol is known to scavenge reactive oxygen species (ROS) and protect mitochondria, contributing to its antioxidant properties.[5]

Signaling Pathway of Bicyclol in Cardiomyopathy:

Caption: Bicyclol inhibits the NF-κB and MAPK pathways to reduce cardiomyopathy.

Experimental Protocols

The clinical efficacy and safety of Bicyclol have been evaluated in several randomized, double-blind, controlled trials, particularly for the treatment of drug-induced liver injury (DILI).

Clinical Trial for Bicyclol in Acute DILI (NCT05063500):

-

Study Design: A multi-center, randomized, double-blind, positive-controlled, superiority trial.[10]

-

Participants: Patients diagnosed with acute drug-induced liver injury, with a RUCAM causality scale score of ≥ 6.[10]

-

Intervention:

-

Duration: 4 weeks of treatment followed by a 4-week follow-up period.[10]

-

Primary Outcome Measures: Evaluation of the safety and efficacy of Bicyclol in treating acute DILI.

Experimental Workflow for the Bicyclol Clinical Trial:

Caption: Workflow of a randomized controlled trial for Bicyclol in DILI.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Expanding the horizons of bicyclol in multiple diseases: Mechanisms, therapeutic implications and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Multicenter and Randomized Controlled Trial of Bicyclol in the Treatment of Statin-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Bicyclol Tablets on Drug Induced Liver Injuries after Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. go.drugbank.com [go.drugbank.com]

Biclodil: An Obscure Vasodilator with Limited Publicly Available Data

For researchers, scientists, and drug development professionals, Biclodil represents a chemical entity with a history shrouded in limited public information. Despite its designation as a potential antihypertensive agent, a thorough investigation of scientific literature and chemical databases reveals a significant lack of in-depth data on its biological activity, molecular targets, and mechanism of action.

While this compound is cataloged in several chemical and drug databases, providing basic identifying information, the core requirements for a comprehensive technical guide—quantitative biological data, detailed experimental protocols, and established signaling pathways—are conspicuously absent from the public domain. This suggests that this compound may have been a compound of early-stage research that did not advance to later stages of development, or that the relevant studies were never published.

Chemical and Physical Properties

What is known about this compound is primarily its chemical identity. It is registered under the CAS Number 85125-49-1 with the chemical formula C8H8Cl2N4O. Its IUPAC name is N'-[(2,6-dichlorophenyl)carbamimidoyl]urea. Basic properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85125-49-1 | |

| Molecular Formula | C8H8Cl2N4O | |

| Molecular Weight | 247.08 g/mol | |

| IUPAC Name | N'-[(2,6-dichlorophenyl)carbamimidoyl]urea | |

| Indicated Use | Antihypertensive (vasodilator) |

Biological Activity and Targets: A Knowledge Gap

The primary indicated biological activity for this compound is as a vasodilator, suggesting it has properties that lead to the widening of blood vessels. This classification as an antihypertensive agent points towards a potential mechanism involving the relaxation of smooth muscle cells in the vasculature. However, beyond this general classification, the specific molecular targets and the signaling pathways through which this compound exerts its effects remain undefined in publicly accessible scientific literature.

-

Primary Molecular Target(s): It is unknown which specific receptors, enzymes, or ion channels this compound interacts with to induce vasodilation.

-

Quantitative Efficacy: There is no publicly available data on its potency (e.g., IC50 or EC50 values) in cellular or animal models.

-

Pharmacokinetic Profile: Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not documented in scientific publications.

-

Preclinical and Clinical Studies: No records of preclinical studies in animal models or any phase of clinical trials in humans could be located.

Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams

The request for diagrams of signaling pathways and experimental workflows cannot be fulfilled due to the lack of foundational research. Without knowledge of the molecular targets and the subsequent intracellular signaling cascades, any depiction would be purely speculative and not based on scientific evidence. Similarly, the absence of published experimental studies means there are no established protocols to visualize as workflows.

Conclusion

Discovery and history of Biclodil development

An in-depth search has revealed no information regarding a compound or drug named "Biclodil." The search results did not yield any scientific literature, clinical trial data, or historical information related to the discovery or development of a substance with this name.

It is possible that "this compound" may be a misspelling, a code name not yet in the public domain, or a compound that has not been the subject of published scientific research. Without any foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the correct nomenclature and any alternative names or identifiers. Accurate naming is the first critical step in accessing the body of scientific work related to a compound's discovery and development.

Methodological & Application

Application Notes and Protocols for Biclodil Vasodilation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biclodil is classified as a vasodilator, a substance that widens blood vessels, leading to increased blood flow and reduced blood pressure.[1] While the specific molecular mechanisms of this compound are not extensively detailed in publicly available literature, its classification suggests it plays a role in cardiovascular regulation. These application notes provide a comprehensive, generalized experimental protocol for assessing the vasodilatory effects of this compound in vitro. The described methodology, utilizing isolated resistance arteries and wire myography, is a standard approach for characterizing the vascular effects of novel compounds.[2]

Putative Signaling Pathway for Vasodilation

Many vasodilators exert their effects by modulating the production of nitric oxide (NO) in endothelial cells, which subsequently acts on vascular smooth muscle cells.[3][4][5] The pathway typically involves the activation of endothelial nitric oxide synthase (eNOS), leading to the conversion of L-arginine to NO. NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[3][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. reprocell.com [reprocell.com]

- 3. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NITRIC OXIDE SYNTHASE DEPENDENT VASODILATION OF HUMAN SUBCUTANEOUS ARTERIOLES CORRELATES WITH NON-INVASIVE MEASUREMENTS OF ENDOTHELIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dissolving Biclodil for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for dissolving Biclodil for in vivo research applications. Due to the limited publicly available information on the solubility of this compound, this guide is based on its physicochemical properties and established formulation strategies for compounds with similar characteristics.

Important Note: The following protocols are intended as a starting point. It is crucial to perform solubility testing and vehicle tolerability studies to determine the optimal formulation for your specific experimental needs and animal model.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This compound's calculated XLogP3 of 1.8 suggests it is moderately lipophilic, indicating that it may have limited aqueous solubility and may require a non-aqueous or co-solvent system for dissolution.

| Property | Value | Source |

| Molecular Weight | 247.08 g/mol | PubChem[1] |

| Molecular Formula | C₈H₈Cl₂N₄O | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | PubChem[1] |

| CAS Number | 85125-49-1 | MedKoo Biosciences[2] |

Table 1: Physicochemical Properties of this compound

General Formulation Strategy for Poorly Soluble Compounds

For compounds with poor water solubility, a common strategy for in vivo administration is to first dissolve the compound in a small amount of an organic solvent and then dilute this stock solution into a suitable aqueous vehicle, often containing a surfactant or co-solvent to maintain solubility.

Figure 1: General workflow for preparing a this compound formulation for in vivo studies.

Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol outlines a general procedure for preparing a this compound formulation. It is essential to validate the solubility and stability of the final formulation before administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween® 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

Step 1: Preparation of the Organic Stock Solution

-

Weigh the desired amount of this compound powder and place it in a sterile vial.

-

Add a minimal amount of DMSO to the vial to dissolve the this compound. Start with a 10:1 solvent-to-drug ratio (v/w) and adjust as necessary.

-

Vortex the vial until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution, but the stability of this compound under these conditions should be verified.

Step 2: Preparation of the Vehicle

-

Prepare the desired vehicle solution. A common vehicle for compounds with moderate lipophilicity is a mixture of PEG400, Tween® 80, and saline/PBS. A typical starting ratio is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline/PBS.

-

In a sterile tube, combine the required volumes of PEG400 and Tween® 80.

-

Vortex the mixture thoroughly.

Step 3: Preparation of the Final Dosing Solution

-

Slowly add the this compound stock solution (from Step 1) to the vehicle mixture (from Step 2) while vortexing.

-

Once the stock solution is fully incorporated, add the sterile saline or PBS dropwise while continuously vortexing to reach the final desired concentration and vehicle composition.

-

Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation is not suitable, and the solvent/vehicle composition needs to be optimized.

Figure 2: Step-by-step workflow for the preparation of a this compound dosing solution.

Considerations and Best Practices

-

Solubility Screening: Before preparing the final formulation, it is highly recommended to perform a small-scale solubility screen of this compound in various common solvents such as DMSO, ethanol, PEG400, and N,N-dimethylacetamide (DMA). This will help in selecting the most appropriate primary solvent.

-

Vehicle Tolerability: The chosen vehicle should be well-tolerated by the animal species in your study. It is advisable to administer the vehicle alone to a control group to assess any potential adverse effects.

-

Stability: The stability of the final this compound formulation should be assessed, especially if it is not prepared fresh daily. This can be done by visual inspection for precipitation and analytical methods (e.g., HPLC) to check for degradation.

-

Route of Administration: The choice of vehicle may also depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous). For intravenous administration, the formulation must be sterile and the components must be suitable for injection.

-

pH: The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 5-9).

By following these guidelines and performing the necessary validation steps, researchers can develop a suitable and effective formulation for administering this compound in in vivo studies.

References

Application Note: Quantification of Bicalutamide in Plasma

Disclaimer: The initial request specified methods for "Biclodil." As no drug with this name was found in scientific literature, this document assumes the user intended to inquire about "Bicalutamide," a non-steroidal anti-androgen medication used to treat prostate cancer.[1][2] All information provided herein pertains to the analysis of Bicalutamide.

Introduction

Bicalutamide is an oral anti-androgen agent used in the treatment of prostate cancer.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2][3] This document outlines validated analytical methods for the quantitative determination of bicalutamide in plasma, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a common and robust technique for this purpose.[1][4][5][6]

Principle of the Method

The analytical methods described involve the extraction of bicalutamide and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by mass spectrometry or other detectors. The most common approach includes protein precipitation for sample clean-up, followed by analysis using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[1][4] The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[4][5]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method with Protein Precipitation

This protocol is based on a rapid and sensitive method for the quantification of Bicalutamide in rat plasma.[4][5]

1. Materials and Reagents

-

Bicalutamide reference standard

-

Telmisartan (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank rat plasma

2. Preparation of Solutions

-

Bicalutamide Stock Solution (500 µg/mL): Accurately weigh and dissolve Bicalutamide in methanol.

-

Internal Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve Telmisartan in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample into a 1.5 mL polypropylene tube.

-

Add 20 µL of the Internal Standard working solution.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system.[4]

4. UPLC-MS/MS Conditions

-

UPLC System: Acquity UPLC system

-

Mobile Phase: Acetonitrile and 0.4% Formic acid in water (80:20 v/v)[4][5]

-

Column Temperature: 40°C

-

Autosampler Temperature: 5°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative[4]

-

MRM Transitions:

Protocol 2: HPLC-MS/MS Method with a Two-Step Extraction

This protocol is based on a method developed for the quantification of Bicalutamide in human plasma for a bioequivalence study.[1]

1. Materials and Reagents

-

Bicalutamide reference standard

-

Nilutamide (Internal Standard)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Ultrapure water

-

Blank human plasma

2. Preparation of Solutions

-

Bicalutamide Stock Solution (1 mg/mL): Prepare in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

-

Working Solutions: Prepare by diluting stock solutions in acetonitrile.

3. Sample Preparation

-

Pipette 50 µL of human plasma into a 1.5 mL polypropylene tube.

-

Add 950 µL of the Internal Standard solution (50 ng/mL).

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 950 µL of 70% acetonitrile.

-

Vortex for 30 seconds.

-

Inject 4 µL of the final solution into the LC-MS/MS system.[1]

4. HPLC-MS/MS Conditions

-

HPLC System: Suitable HPLC system

-

Column: Luna C18 (100 mm x 2 mm, 5 µm)[1]

-

Mobile Phase: Distilled water/acetonitrile (30:70, v/v) with 0.1% formic acid

-

Flow Rate: 0.2 mL/min

-

Total Run Time: 4 minutes[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

-

MRM Transitions:

Data Presentation

The performance of various analytical methods for Bicalutamide quantification in plasma is summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Method 1 (UPLC-MS/MS)[4][5] | Method 2 (HPLC-MS/MS)[1] | Method 3 (HPLC-FLD)[3] |

| Analyte | Bicalutamide | Bicalutamide | Bicalutamide |

| Internal Standard | Telmisartan | Nilutamide | Not specified |

| Matrix | Rat Plasma | Human Plasma | Human Plasma |

| Column | Waters XBridge C18 (75x4.6mm, 3.5µm) | Luna C18 (100x2mm, 5µm) | Trimethylsilyl bonded silica |

| Mobile Phase | ACN:0.4% Formic Acid (80:20) | Water:ACN (30:70) with 0.1% Formic Acid | Water:ACN (30:70) |

| Flow Rate | 0.80 mL/min | 0.2 mL/min | 1.0 mL/min |

| Detection | ESI- MS/MS (Negative) | ESI- MS/MS (Negative) | Fluorescence (Ex: 272nm, Em: 328nm) |

| MRM Transition | 429.08 → 254.90 | 429.2 → 255.0 | N/A |

| IS MRM Transition | 513.54 → 287.30 | 316.2 → 273.2 | N/A |

| Run Time | < 2.5 min | 4 min | < 10 min |

Table 2: Method Validation Parameters

| Parameter | Method 1 (UPLC-MS/MS)[4][5] | Method 2 (HPLC-MS/MS)[1] | Method 3 (HPLC-FLD)[3] |

| Linearity Range | 0.995 – 1290.1 ng/mL | 10 – 2000 ng/mL | 0.05 – 0.8 ng/µL (50 - 800 ng/mL) |

| LLOQ | 0.9 ng/mL | 10 ng/mL | 0.03 ng/µL (30 ng/mL) |

| Intra-day Precision (%CV) | Not specified | 1.49 – 5.41% | < 10% |

| Inter-day Precision (%CV) | Not specified | 2.29 – 6.48% | < 10% |

| Intra-day Accuracy | Not specified | 97.95 – 103.6% | Not specified |

| Inter-day Accuracy | Not specified | 98.36 – 102.4% | Not specified |

| Mean Recovery | 99.57 – 105.84% | 94.43% | Not specified |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Bicalutamide in plasma using LC-MS/MS.

Caption: Workflow for Bicalutamide quantification in plasma.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. High performance liquid chromatography method for the pharmacokinetic study of bicalutamide SMEDDS and suspension formulations after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bicalutamide quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biclodil in Rodent Hypertension Models

Introduction

Biclodil is classified as a vasodilator, a class of drugs that widens blood vessels, leading to a decrease in blood pressure.[1] This property makes it a potential candidate for antihypertensive therapy. To evaluate the efficacy and mechanism of action of novel vasodilators like this compound, preclinical studies in rodent models of hypertension are essential. These models, such as the Spontaneously Hypertensive Rat (SHR), are well-established and widely used in cardiovascular research.

This document provides a generalized framework for researchers, scientists, and drug development professionals to design and conduct initial in vivo studies to assess the antihypertensive effects of a vasodilator compound, referred to herein as "Drug V" (representing a compound like this compound), in a rodent model of hypertension.

Rodent Models for Hypertension Research

The choice of animal model is critical for the relevance of the study. The Spontaneously Hypertensive Rat (SHR) is a commonly used genetic model that mimics many aspects of human essential hypertension. Other models include rats with induced hypertension, such as Angiotensin II infusion models.

Data Presentation: Hypothetical Efficacy of "Drug V" in Spontaneously Hypertensive Rats (SHR)

The following tables summarize hypothetical quantitative data from a pilot study evaluating the effect of "Drug V" on key cardiovascular parameters in SHRs.

Table 1: Effect of "Drug V" on Systolic Blood Pressure (SBP) in SHRs

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |

| Vehicle Control | - | Oral Gavage | 4 weeks | 185 ± 5 | 188 ± 6 | +3 ± 4 |

| Drug V | 10 | Oral Gavage | 4 weeks | 187 ± 6 | 165 ± 5* | -22 ± 4 |

| Drug V | 30 | Oral Gavage | 4 weeks | 186 ± 5 | 148 ± 7 | -38 ± 5 |

| Positive Control (e.g., Amlodipine) | 5 | Oral Gavage | 4 weeks | 184 ± 7 | 152 ± 6 | -32 ± 5 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of "Drug V" on Heart Rate (HR) in SHRs

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Baseline HR (bpm) | Final HR (bpm) | Change in HR (bpm) |

| Vehicle Control | - | Oral Gavage | 4 weeks | 350 ± 10 | 355 ± 12 | +5 ± 8 |

| Drug V | 10 | Oral Gavage | 4 weeks | 352 ± 11 | 360 ± 10 | +8 ± 7 |

| Drug V | 30 | Oral Gavage | 4 weeks | 348 ± 12 | 365 ± 11 | +17 ± 9 |

| Positive Control (e.g., Amlodipine) | 5 | Oral Gavage | 4 weeks | 351 ± 10 | 345 ± 13 | -6 ± 10 |

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Acclimatization

-

Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

-

Source: Reputable vendor (e.g., Charles River Laboratories).

-

Housing: Animals are housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

-

Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week prior to the start of the experiment. This includes training for blood pressure measurement to minimize stress-induced fluctuations.

Experimental Design and Dosing

-

Groups:

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water).

-

Group 2: Drug V (Low Dose, e.g., 10 mg/kg).

-

Group 3: Drug V (High Dose, e.g., 30 mg/kg).

-

Group 4: Positive Control (e.g., Amlodipine, 5 mg/kg).

-

-

Administration: "Drug V" and control substances are administered daily via oral gavage for a period of 4 weeks. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

-

Randomization: Animals are randomly assigned to treatment groups.

Blood Pressure and Heart Rate Measurement

-

Method: Non-invasive tail-cuff plethysmography.

-

Frequency: Measurements are taken at baseline (before the first dose) and then weekly throughout the 4-week treatment period.

-

Procedure:

-

Place the rat in a restrainer and allow it to habituate for 10-15 minutes.

-

Position the tail cuff and sensor appropriately on the tail.

-

Perform a series of 5-7 consecutive measurements.

-

Average the readings to obtain the final value for systolic blood pressure and heart rate.

-

Statistical Analysis

-

Data are expressed as mean ± standard error of the mean (SEM).

-

Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

-

A p-value of less than 0.05 is considered statistically significant.

Visualizations

Hypothetical Signaling Pathway for Vasodilation

The precise signaling pathway for this compound is not publicly documented. However, many vasodilators act through common pathways involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). The following diagram illustrates a generalized signaling cascade for a vasodilator.

Caption: Hypothetical signaling pathway for vasodilation induced by "Drug V".

Experimental Workflow

The following diagram outlines the general workflow for evaluating the antihypertensive effects of a test compound in a rodent model.

Caption: General experimental workflow for in vivo efficacy testing.

References

Application Note & Protocol: High-Performance Liquid Chromatography Method for the Quantification of Biclodil in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the quantitative analysis of Biclodil, an antihypertensive agent, in pharmaceutical dosage forms using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and formulation development activities. This application note provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis. While specific experimental data for a validated this compound HPLC method is not publicly available, this protocol is based on established principles of HPLC method development for small molecules with similar physicochemical properties.

Introduction

This compound is a guanidine derivative with antihypertensive properties.[1][2] Accurate and reliable analytical methods are crucial for determining the drug content in pharmaceutical formulations to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[3][] This application note details a proposed RP-HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate analytical method.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂N₄O | [1] |

| Molecular Weight | 247.08 g/mol | [1][2] |

| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [1] |

| InChIKey | VJAKOOPUXKMONS-UHFFFAOYSA-N | [1][2] |

| XLogP3 | 1.8 | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing Software.

-

Analytical Balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate.

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the diluent to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).

Chromatographic Conditions

The proposed chromatographic conditions are summarized in Table 2.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M KH₂PO₄ buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (Hypothetical, requires experimental verification) |

| Run Time | 10 minutes |

Table 2: Proposed HPLC Conditions for this compound Analysis

Method Validation Parameters (Hypothetical Data)

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[5][6][7] The following tables present hypothetical data for key validation parameters.

Linearity:

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50 |

| 2.5 | 125 |

| 5 | 250 |

| 10 | 500 |

| 15 | 750 |

| 20 | 1000 |

| Correlation Coefficient (r²) | 0.999 |

Table 3: Hypothetical Linearity Data for this compound

Precision (Repeatability):

| Concentration (µg/mL) | Peak Area (n=6) | %RSD |

| 10 | 501, 503, 498, 505, 499, 502 | 0.5% |

Table 4: Hypothetical Precision Data for this compound

Accuracy (Recovery):

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | 7.95 | 99.4% |

| 100% | 10 | 10.05 | 100.5% |

| 120% | 12 | 11.90 | 99.2% |

Table 5: Hypothetical Accuracy Data for this compound

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a framework for the accurate and precise quantification of this compound in pharmaceutical formulations. The method is based on established chromatographic principles and can be readily implemented in a quality control laboratory. It is important to note that this method should be thoroughly validated according to the relevant regulatory guidelines before its application in routine analysis to ensure its suitability for the intended purpose.[8][9] The provided hypothetical data serves as an example of the expected performance of a well-developed HPLC method.

References

- 1. This compound | C8H8Cl2N4O | CID 135526607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. scielo.br [scielo.br]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biclodil Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclodil is identified as a vasodilator and antihypertensive agent.[1][2] This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use. Due to the limited availability of specific public data on this compound's solubility, stability, and mechanism of action, this guide presents a generalized framework based on standard laboratory practices for small molecules. Researchers are strongly advised to perform initial solubility and stability tests to determine the optimal conditions for their specific experimental needs.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for calculating the required mass for solution preparation.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₄O | [2][3] |

| Molecular Weight | 247.08 g/mol | [2][3] |

| IUPAC Name | [N'-(2,6-dichlorophenyl)carbamimidoyl]urea | [3] |

| Synonyms | This compound, 85125-49-1 | [2][3] |

Experimental Protocols

I. General Recommendations for Handling and Storage of this compound Powder

-

Storage: Store the solid this compound compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the manufacturer's recommendations; if unavailable, storage at -20°C is a common practice for preserving the integrity of chemical compounds.

-

Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder. Weigh the compound in a chemical fume hood to avoid inhalation of any fine particles.

II. Protocol for Determining this compound Solubility

Objective: To determine the solubility of this compound in common laboratory solvents to prepare a stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Deionized or distilled water (H₂O)

-

Vortex mixer

-

Microcentrifuge tubes or small glass vials

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.

-

To each tube, add a small, measured volume of a single solvent (e.g., 100 µL of DMSO, EtOH, or H₂O).

-

Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect for any undissolved particles.

-

If the compound has fully dissolved, continue to add the solvent in small, measured increments, vortexing after each addition, until a precipitate forms. This will help to determine the saturation point.

-

If the compound does not dissolve in the initial volume, gradually increase the volume of the solvent, vortexing thoroughly after each addition, until the compound is fully dissolved.

-

Record the final concentration at which the this compound is completely dissolved. This is your approximate solubility in that solvent.

-

It is common for organic small molecules to exhibit good solubility in DMSO.

III. Protocol for Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Chosen solvent with demonstrated high solubility (e.g., DMSO)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Procedure:

-

Based on the desired stock concentration and volume, calculate the required mass of this compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

-

Carefully weigh the calculated mass of this compound in a chemical fume hood.

-

Transfer the powder to a sterile tube.

-

Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done cautiously to avoid degradation.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is to be used in cell culture experiments.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

IV. Protocol for Storage and Stability of this compound Stock Solutions

Objective: To ensure the long-term integrity of the prepared this compound stock solution.

Recommendations:

-

Storage Temperature: Store the aliquoted stock solutions at -20°C or -80°C.

-

Light Protection: Protect the solutions from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade the compound. Using single-use aliquots is the best practice.

-

Stability Testing: The stability of this compound in solution is unknown. It is recommended to perform a stability test by storing an aliquot for a defined period (e.g., 1-3 months) and then comparing its performance in a relevant assay to a freshly prepared solution.

Potential Mechanism of Action and Experimental Workflow

As this compound is classified as a vasodilator, a plausible, though unconfirmed, mechanism of action involves the nitric oxide (NO) signaling pathway, which is a common pathway for vasodilation.

Caption: Experimental workflow and hypothesized signaling pathway for this compound.

Safety Precautions